molecular formula C10H20N4Si2 B14580774 2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile CAS No. 61022-58-0

2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile

Cat. No.: B14580774
CAS No.: 61022-58-0
M. Wt: 252.46 g/mol
InChI Key: YGFSZICJZRZLQE-UHFFFAOYSA-N
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Description

2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to amino groups on a but-2-enedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile typically involves the reaction of but-2-enedinitrile with trimethylsilylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as aluminum trichloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

Scientific Research Applications

2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.

    Biology: Investigated for its potential interactions with biological molecules and systems.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and electronic components.

Mechanism of Action

The mechanism of action of 2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile involves its interaction with molecular targets through its amino and trimethylsilyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile: shares similarities with other organosilicon compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both amino and trimethylsilyl groups allows for versatile chemical modifications and applications, setting it apart from other similar compounds.

Properties

CAS No.

61022-58-0

Molecular Formula

C10H20N4Si2

Molecular Weight

252.46 g/mol

IUPAC Name

2,3-bis(trimethylsilylamino)but-2-enedinitrile

InChI

InChI=1S/C10H20N4Si2/c1-15(2,3)13-9(7-11)10(8-12)14-16(4,5)6/h13-14H,1-6H3

InChI Key

YGFSZICJZRZLQE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=C(C#N)N[Si](C)(C)C)C#N

Origin of Product

United States

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